Computed Hydrophobicity (XLogP3-AA): C28:0 Triester vs. C18:0 and C20:0 Homotriglycerides
The XLogP3-AA of propane-1,2,3-triyl trioctacosanoate is 41.4, compared to 25.2 for tristearin (C18:0 triester) and 28.4 for triarachidin (C20:0 triester) [1][2][3]. The computed logP increases by approximately 1.7 units per two-methylene extension, yielding a quantitative advantage of +16.2 logP units over tristearin. This magnitude of hydrophobicity difference corresponds to a theoretical ~10¹⁶-fold higher octanol–water partition coefficient, which directly predicts substantially lower water solubility, reduced leaching from polymer matrices, and enhanced surface blooming control in formulated products.
| Evidence Dimension | Computed hydrophobicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 41.4 |
| Comparator Or Baseline | Tristearin (C18:0 triester): 25.2; Triarachidin (C20:0 triester): 28.4 |
| Quantified Difference | +16.2 logP units vs. tristearin; +13.0 vs. triarachidin |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.10.14); values from authoritative chemical databases |
Why This Matters
A >16 logP unit increase versus tristearin translates to drastically lower water solubility and migration potential, which is critical for food-contact polymer applications and long-term outdoor weathering where leaching of polar additives leads to performance failure.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 22889660, Propane-1,2,3-triyl trioctacosanoate (XLogP3-AA = 41.4). https://pubchem.ncbi.nlm.nih.gov/compound/Propane-1_2_3-triyl-trioctacosanoate. Accessed 6 May 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11146, Tristearin (XLogP3-AA = 25.2). https://pubchem.ncbi.nlm.nih.gov/compound/Tristearin. Accessed 6 May 2026. View Source
- [3] Plantaedb. Triarachidin Compound Entry (XlogP = 28.40). https://plantaedb.com/compounds/triarachidin. Accessed 6 May 2026. View Source
